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Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a critical

prerequisite for a multitude of molecular biology applications, including whole-genome

sequencing, PCR, and phylogenetic analysis. Fungal species, however, present a unique

challenge due to their rigid cell walls, which are often rich in polysaccharides that can co-

precipitate with DNA and inhibit downstream enzymatic reactions. The

Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol for

overcoming these challenges.[1][2] This method employs the cationic detergent CTAB to lyse

cells, denature proteins, and separate DNA from polysaccharides, which exhibit differential

solubility in the presence of CTAB and varying salt concentrations.[1] This application note

provides a detailed, step-by-step protocol for the efficient extraction of pure genomic DNA from

filamentous fungi.

Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent

CTAB.[3] In a solution with a high salt concentration, CTAB binds to DNA, forming a complex

that remains soluble. Polysaccharides, however, are insoluble under these conditions and can

be pelleted via centrifugation.[1] Subsequent steps involve the removal of proteins and other

cellular debris using a chloroform:isoamyl alcohol mixture.[4] The DNA is then precipitated from

the aqueous phase by adding isopropanol, which is effective because DNA is insoluble in it.[4]
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The precipitated DNA is washed with ethanol to remove residual salts and impurities before

being resuspended in a suitable buffer.

Experimental Protocol
This protocol is optimized for the extraction of genomic DNA from approximately 100 mg of

fungal mycelium.

1. Materials and Reagents

Equipment:

Mortar and pestle, autoclaved

Microcentrifuge

1.5 mL or 2.0 mL microcentrifuge tubes

Water bath or heating block (set to 65°C)

Pipettes and sterile, filtered tips

Vortexer

Ice bucket

Reagents:

Liquid Nitrogen

2X CTAB Extraction Buffer:

2% (w/v) CTAB

100 mM Tris-HCl, pH 8.0

20 mM EDTA, pH 8.0

1.4 M NaCl
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Optional: 1% (w/v) Polyvinylpyrrolidone (PVP)

Proteinase K (20 mg/mL solution)

RNase A (10 mg/mL solution)

Chloroform:Isoamyl Alcohol (24:1, v/v)

Isopropanol (100%, ice-cold)

Ethanol (70%, ice-cold)

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

2. Step-by-Step Methodology

I. Sample Preparation and Cell Lysis

Pre-chill a sterile mortar and pestle with liquid nitrogen.

Weigh approximately 100 mg of fresh or frozen fungal mycelium.

Place the mycelium into the liquid nitrogen-filled mortar and grind it into a fine powder.[5]

Ensure the sample remains frozen by adding more liquid nitrogen as needed.

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 800 µL of pre-warmed (65°C) 2X CTAB Extraction Buffer and 10 µL of Proteinase K (20

mg/mL).

Vortex briefly to mix the contents thoroughly.

Incubate the tube in a water bath at 65°C for 30-60 minutes.[5] Invert the tube every 10-15

minutes to ensure proper lysis.

II. Purification 8. Cool the tube to room temperature. 9. Add an equal volume (approx. 800 µL)

of Chloroform:Isoamyl Alcohol (24:1).[1] 10. Mix by inverting the tube for 5-10 minutes to form

an emulsion. 11. Centrifuge at 13,000 rpm (~16,000 x g) for 10 minutes at 4°C.[1] The mixture

will separate into three phases: a top aqueous phase (containing DNA), a middle interphase
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(with cellular debris), and a bottom organic phase. 12. Carefully transfer the upper aqueous

phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

III. DNA Precipitation 13. Add 0.7 volumes (approx. 560 µL) of ice-cold 100% isopropanol to the

aqueous phase.[1] 14. Mix gently by inverting the tube several times until a white, thread-like

DNA precipitate becomes visible. 15. Incubate at room temperature for 20 minutes or at -20°C

for at least 30 minutes to facilitate precipitation.[1] 16. Centrifuge at 13,000 rpm for 20 minutes

at 4°C to pellet the DNA.[1]

IV. DNA Washing and Resuspension 17. Carefully discard the supernatant without disturbing

the DNA pellet. 18. Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1] This step removes

residual salts and CTAB. 19. Centrifuge at 13,000 rpm for 5 minutes at 4°C. 20. Discard the

ethanol and air-dry the pellet for 10-20 minutes at room temperature.[1] Do not over-dry, as this

can make the DNA difficult to dissolve. 21. Resuspend the DNA pellet in 50-100 µL of TE buffer

or nuclease-free water. 22. Optional: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for

30 minutes to remove any contaminating RNA. 23. Store the purified genomic DNA at -20°C for

long-term use.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of the protocol for easy

reference.
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Parameter Value/Range Purpose

Starting Material ~100 mg Fungal mycelium

Lysis Incubation 65°C for 30-60 min
Cell wall breakdown and

protein denaturation

Centrifugation (Purification)
13,000 rpm (~16,000 x g) for

10 min
Phase separation

Centrifugation (Precipitation)
13,000 rpm (~16,000 x g) for

20 min
Pellet DNA

Centrifugation (Washing)
13,000 rpm (~16,000 x g) for 5

min
Pellet DNA during wash

Reagent: CTAB Buffer 800 µL Lysis and DNA solubilization

Reagent: Proteinase K 10 µL of 20 mg/mL Protein digestion

Reagent: Chloroform:Isoamyl

Alcohol
800 µL (Equal volume) Protein and lipid removal

Reagent: Isopropanol ~560 µL (0.7 volumes) DNA precipitation

Reagent: 70% Ethanol 1 mL Washing the DNA pellet

Reagent: Resuspension Buffer 50-100 µL DNA solubilization and storage

Visual Workflow
The logical flow of the Fungal DNA Isolation Protocol is illustrated below.
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Fungal DNA Isolation Workflow using CTAB

Start: Fungal Mycelium (~100mg)

Grind in Liquid Nitrogen

Add CTAB Buffer & Proteinase K
Incubate at 65°C for 30-60 min

Add Chloroform:Isoamyl Alcohol (24:1)
Centrifuge for 10 min

Collect Aqueous Phase

Add 0.7 vol. Ice-Cold Isopropanol
Centrifuge for 20 min

Wash Pellet with 70% Ethanol
Centrifuge for 5 min

Air-Dry Pellet

Resuspend in TE Buffer/Water
Optional: RNase A Treatment

Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow for fungal gDNA isolation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1640526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1640526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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